N-Benzylidene-p-toluidine

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFVFFZPHJPOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870953, DTXSID201247332 | |

| Record name | N-Benzylidene-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-45-9, 116546-08-8 | |

| Record name | N-Benzylidene-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2272-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylidene-4-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2272-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylidene-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylidene-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzylidene-p-toluidine: Structure, Properties, and Applications

This guide offers a comprehensive technical overview of N-Benzylidene-p-toluidine, a significant Schiff base intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science.

Introduction: The Versatility of the Imine Moiety

This compound, also known by its IUPAC name N-(4-methylphenyl)-1-phenylmethanimine, is an aromatic imine, or Schiff base, with the chemical formula C₁₄H₁₃N.[1] This class of compounds, characterized by a carbon-nitrogen double bond, serves as a cornerstone in synthetic organic chemistry due to the reactivity of the imine group. This compound, in particular, is a valuable precursor for the synthesis of a diverse array of organic molecules, including heterocyclic compounds, and as a ligand in coordination chemistry.[2] Its potential pharmacological activities, including antimicrobial and anticancer properties, have also garnered significant interest within the drug development community.

Molecular Structure and Physicochemical Properties

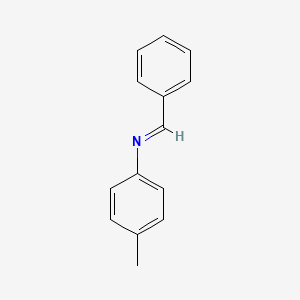

The molecular structure of this compound features a benzylidene group linked to a p-toluidine moiety via an azomethine (-CH=N-) bridge. This arrangement of aromatic rings and the imine functionality dictates its chemical behavior and physical characteristics.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | Estimated 50-90 °C (based on analogues) | [5] |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like ethanol and toluene | [2] |

| CAS Number | 2272-45-9 | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a classic example of a condensation reaction, a fundamental transformation in organic chemistry. The causality behind the chosen experimental conditions lies in driving the equilibrium towards the formation of the imine by removing the water byproduct.

Synthesis Protocol: Acid-Catalyzed Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

p-Toluidine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve one equivalent of p-toluidine in a minimal amount of absolute ethanol with stirring.

-

To this solution, add one equivalent of benzaldehyde.

-

Add a few drops of glacial acetic acid to the mixture. The acid acts as a catalyst by protonating the carbonyl oxygen of the benzaldehyde, making it more susceptible to nucleophilic attack by the amine.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

Caption: Experimental workflow for the synthesis of this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. Ethanol is a commonly used solvent for this purpose.[2] The principle behind recrystallization is the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using various spectroscopic techniques. The data presented below are based on literature values for closely related structures and serve as a guide for characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.2 - 7.9 | m | Protons on the benzylidene and p-tolyl rings |

| Imine Proton (-CH=N-) | ~8.3 | s | The proton attached to the imine carbon |

| Methyl Protons (-CH₃) | ~2.4 | s | The three protons of the methyl group on the p-tolyl ring |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Imine Carbon (-CH=N-) | ~160 | The carbon of the azomethine group |

| Aromatic Carbons | 120 - 150 | Carbons of the benzylidene and p-tolyl rings |

| Methyl Carbon (-CH₃) | ~21 | The carbon of the methyl group |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1635 | C=N (imine) stretch |

| 3000 - 3100 | Aromatic C-H stretch |

| 1500 - 1600 | C=C aromatic ring stretch |

| 2850 - 2950 | Aliphatic C-H stretch (from -CH₃) |

The presence of a strong absorption band around 1635 cm⁻¹ is a key indicator of the formation of the imine bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 195 | Molecular ion [M]⁺ |

| 194 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

The observation of the molecular ion peak at m/z 195 confirms the molecular weight of this compound.[1] The fragment at m/z 91 is a characteristic peak for compounds containing a benzyl group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond.

Hydrolysis

Imines can undergo acid-catalyzed hydrolysis to revert to the corresponding aldehyde and amine. This reaction is essentially the reverse of the synthesis. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon.

Reduction

The imine bond can be readily reduced to form the corresponding secondary amine, N-benzyl-p-toluidine. A common method for this transformation is catalytic hydrogenation using catalysts such as Raney nickel.[6] This reaction is a valuable synthetic route to N-benzylated amines.

Caption: Key reactions of this compound.

Cycloaddition Reactions

Imines can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, where they act as the dienophile.[7][8][9] This provides a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

Potential Applications in Drug Development and Materials Science

Schiff bases derived from benzaldehyde and its analogues have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. While specific data for this compound is limited, related compounds have shown moderate activity against various bacterial and fungal strains. Furthermore, some benzylidene derivatives have exhibited cytotoxicity against cancer cell lines.[10] The ability of the imine nitrogen to coordinate with metal ions also makes this compound a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.

Safety and Handling

This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] The starting material, p-toluidine, is toxic and a suspected carcinogen.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile and synthetically important Schiff base. Its straightforward synthesis, coupled with the reactivity of the imine functionality, makes it a valuable building block for a wide range of organic compounds. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, highlighting its potential for further investigation in the fields of medicinal chemistry and materials science. As with any research chemical, further experimental validation of its properties and biological activities is warranted to fully explore its potential.

References

-

I-Science. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

-

Loba Chemie. (n.d.). p-TOLUIDINE. Retrieved from [Link]

-

Yang, W., Zhang, Y., & Zhang, D. C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2964–o2966. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75276, N-benzylidene-4-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79403, N-benzyl-4-methylaniline. Retrieved from [Link]

-

Australian Government Department of Health. (2015). p-Toluidine and its salts: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). FT-IR and FT-Raman Spectral Investigation of p-toluidine. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]

-

YouTube. (2020, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for p-Toluidine. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

ScienceMadness. (2014, March 26). Preparation of p-Toluidine. Retrieved from [Link]

-

ResearchGate. (2015). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Retrieved from [Link]

-

Organic Letters. (2003). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 22). Acid Catalyzed Hydrolysis of Esters (II). Retrieved from [Link]

-

YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Retrieved from [Link]

-

Arkivoc. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

International Journal of Scientific and Research Announcements. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Description and Synthesis of Benzylidene Compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. Retrieved from [Link]

Sources

- 1. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Imine Intermediate| [benchchem.com]

- 3. 106-49-0 CAS | p-TOLUIDINE | Laboratory Chemicals | Article No. 06346 [lobachemie.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(3-NITROBENZYLIDENE)-P-TOLUIDINE CAS#: 17064-95-8 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. ijsra.net [ijsra.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to N-Benzylidene-p-toluidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzylidene-p-toluidine, a significant Schiff base in organic synthesis and materials science. This document delves into its fundamental chemical identifiers, detailed synthesis protocols for both the final compound and its precursors, physicochemical properties, and key applications, with a focus on the underlying scientific principles.

Core Chemical Identity

IUPAC Name: N-(4-methylphenyl)-1-phenylmethanimine[1]

CAS Number: 2272-45-9[1]

Synonyms: 4-Methyl-N-(phenylmethylene)benzenamine, N-Benzylidene-4-methylaniline

Molecular Formula: C₁₄H₁₃N[2]

Molecular Weight: 195.26 g/mol [1]

This compound is a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[3] This imine is formed from the condensation reaction of an aromatic aldehyde, benzaldehyde, and an aromatic amine, p-toluidine.[2] The structural characteristics of this compound, particularly the imine functionality and the aromatic rings, are central to its reactivity and applications.

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of a Schiff base condensation reaction. This reaction is a cornerstone of organic chemistry, valued for its efficiency and the versatility of its products.

Precursor Synthesis: From Benzene to p-Toluidine

A common industrial route to p-toluidine, a key starting material, begins with benzene. This multi-step synthesis is a practical illustration of electrophilic aromatic substitution and reduction reactions.

Step 1: Friedel-Crafts Alkylation of Benzene

Benzene is first converted to toluene through a Friedel-Crafts alkylation reaction. This involves treating benzene with an alkyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[4]

Step 2: Nitration of Toluene

The resulting toluene undergoes nitration to introduce a nitro group onto the aromatic ring. This is typically achieved by reacting toluene with a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, leading to a mixture of o-nitrotoluene and p-nitrotoluene. The para isomer is the desired product and can be separated from the ortho isomer.[4]

Step 3: Reduction of p-Nitrotoluene

Finally, the nitro group of p-nitrotoluene is reduced to an amino group to yield p-toluidine.[4] A common method for this reduction is the Bechamp process, which uses iron filings and an acid, such as hydrochloric acid.[4]

The overall synthetic pathway from benzene to p-toluidine is depicted below:

Figure 1. Synthesis of p-toluidine from benzene.

Synthesis of this compound

The formation of this compound from p-toluidine and benzaldehyde is a reversible condensation reaction.[3] The reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product side.

Reaction Mechanism:

The acid-catalyzed mechanism for Schiff base formation proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the benzaldehyde carbonyl group, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Amine: The nitrogen atom of p-toluidine, a nucleophile, attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond (the iminium ion).

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base product, this compound, and regenerate the acid catalyst.

Figure 2. Mechanism of Schiff base formation.

Experimental Protocol:

A typical laboratory synthesis of this compound involves the following steps:[2]

-

Reactant Preparation: Equimolar amounts of p-toluidine and benzaldehyde are dissolved in a suitable solvent, commonly absolute ethanol or methanol.

-

Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid or a few drops of hydrochloric acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed for a period of 4-6 hours at a temperature of 70-80°C.[2]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the primary amine peak in the IR spectrum.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is then collected by vacuum filtration and washed with cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[2]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. It is important to note that some of the listed data are computed values, and experimental verification is always recommended.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N | [2] |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | Yellow crystals or oily liquid | [2] |

| Melting Point | Not explicitly found for this compound. For the closely related N-benzylideneaniline: 56.2°C | [5] |

| Boiling Point | Decomposes at temperatures >200°C | [2] |

| Solubility | Soluble in polar aprotic solvents like DMF | [2] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band in the region of 1690-1640 cm⁻¹, which is indicative of the C=N (imine) stretching vibration.[6] The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) is a key indicator of the reaction's completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable structural information. The hydrogen atom attached to the imine carbon (the azomethine proton) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the benzylidene and p-tolyl groups will show complex splitting patterns in the aromatic region. The methyl protons of the p-tolyl group will appear as a singlet in the upfield region.

-

¹³C NMR: In the carbon NMR spectrum, the carbon atom of the imine group (C=N) is expected to have a characteristic chemical shift around 160 ppm.[6] The aromatic carbons will resonate in the typical range of 120-150 ppm.

-

Applications in Research and Development

This compound and other Schiff bases are versatile compounds with a wide range of applications in various scientific fields.

Synthetic Intermediate

This compound is a crucial intermediate in organic synthesis. It is particularly important in reactions involving the formation of new carbon-nitrogen bonds. One notable application is in the "hydrogen auto-transfer" (or "borrowing hydrogen") methodology for the N-alkylation of amines. In this green chemistry approach, an alcohol is catalytically dehydrogenated to an aldehyde, which then condenses with an amine to form an imine (like this compound). The in-situ generated imine is then reduced to the corresponding alkylated amine, with water being the only byproduct.[2]

Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions.[7] Schiff base-metal complexes have been extensively studied for their catalytic activities in various organic transformations. These complexes can act as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the Schiff base ligand can be fine-tuned by introducing different substituents on the aromatic rings, which in turn influences the catalytic activity and selectivity of the metal complex.

Building Block for Heterocyclic Compounds

This compound serves as a valuable building block in multicomponent reactions for the synthesis of complex heterocyclic compounds.[2] Heterocycles are a core structural motif in many pharmaceuticals and biologically active molecules. The imine functionality of the Schiff base provides a reactive site for the construction of various ring systems.

Safety and Handling

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

The precursor, p-toluidine, is known to be toxic and may be absorbed through the skin.[5] It produces toxic oxides of nitrogen upon combustion. Therefore, extreme caution should be exercised when handling p-toluidine.

Conclusion

This compound is a chemically significant Schiff base with a well-established synthetic route and a growing number of applications. Its importance as a synthetic intermediate, a versatile ligand in catalysis, and a building block for complex molecules underscores its value to the scientific community. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and professionals in organic chemistry, drug discovery, and materials science.

References

- Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

-

IISTE. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

- Khan, I., Saeed, S., & Zools, S. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(5), 3239-3251.

- Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

-

Quora. How do we convert p-toluidine from benzene?. [Link]

- Yang, W., Zhang, Y., & Zhang, D. C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2964-o2966.

-

PubChem. N-benzyl-4-methylaniline. [Link]

-

PubChem. N-benzylidene-4-methylaniline. [Link]

-

ResearchGate. Catalytic hydroxylation of benzene and toluene by an iron complex bearing a chelating di-pyridyl-di-NHC ligand. [Link]

-

Organic Syntheses. m-Toluidine, N-benzyl-. [Link]

-

Western University. P2N2 Ligands in Catalysis for Organic Transformations. [Link]

-

Chemchart. This compound (2272-45-9). [Link]

-

LookChem. N -Benzylidene- p -toluidine. [Link]

Sources

- 1. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Imine Intermediate| [benchchem.com]

- 3. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of N-Benzylidene-p-toluidine

An In-depth Technical Guide to N-Benzylidene-p-toluidine: Properties, Synthesis, and Reactivity

Introduction

This compound, a Schiff base, represents a cornerstone in the study of imines. Formed through the condensation of benzaldehyde and p-toluidine, this compound, with the chemical formula C₁₄H₁₃N, serves as a versatile intermediate in organic synthesis and a model for understanding the chemical behavior of the carbon-nitrogen double bond (azomethine group).[1][2] Its structure, featuring two aromatic rings linked by an imine bridge, imparts a unique combination of steric and electronic properties that are the subject of ongoing research. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, validated synthesis and characterization protocols, and key reactive pathways, grounded in established scientific principles.

Molecular Structure and Core Properties

The fundamental identity of this compound is defined by its molecular structure, which dictates its physical and chemical behavior. The molecule consists of a benzylidene group attached to the nitrogen atom of a p-toluidine moiety. This arrangement results in a non-planar structure, a feature common to many benzylidene aniline derivatives.[3]

Caption: Chemical structure of this compound.

Physical and Chemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-methylphenyl)-1-phenylmethanimine | [2] |

| Synonyms | Benzal-p-toluidine, 4-Methyl-N-(phenylmethylene)benzenamine | [2] |

| CAS Number | 2272-45-9 | [2] |

| Molecular Formula | C₁₄H₁₃N | [1][2] |

| Molecular Weight | 195.26 g/mol | [2] |

| Appearance | Yellowish crystals | [1] |

| Melting Point | 35 °C | [1] |

| Boiling Point | 319 °C (Predicted) | [4] |

| Topological Polar Surface Area | 12.4 Ų | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis Protocol: Acid-Catalyzed Condensation

The most reliable and widely adopted method for synthesizing this compound is the direct condensation of benzaldehyde with p-toluidine. This reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Causality of Experimental Design:

-

Solvent Choice: Absolute ethanol is an ideal solvent as it readily dissolves both the aldehyde and amine reactants, while often allowing the less soluble imine product to crystallize upon cooling, simplifying purification.[5]

-

Catalyst: A few drops of a protic acid like glacial acetic acid are used to protonate the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-toluidine.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step (elimination of water), which is often the rate-limiting step, thereby driving the equilibrium towards the formation of the imine product.[5]

Detailed Step-by-Step Methodology

Materials:

-

Benzaldehyde (1 equivalent)

-

p-Toluidine (1 equivalent)[6]

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Buchner funnel and filter paper for vacuum filtration

-

Recrystallization apparatus

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve benzaldehyde (1.0 eq) in absolute ethanol.

-

Mixing and Catalysis: Slowly add the benzaldehyde solution to the stirring p-toluidine solution at room temperature. Add 2-3 drops of glacial acetic acid to the mixture.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.[5]

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction is proceeding to completion.

-

Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product, this compound, should precipitate as yellowish crystals. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validating successful synthesis.

| Technique | Characteristic Signal/Peak | Interpretation |

| FT-IR (cm⁻¹) | ~1640-1625 | Strong C=N (imine) stretching vibration.[5] |

| ~3060-3030 | Aromatic C-H stretching. | |

| ~2920 | Aliphatic C-H stretching (methyl group). | |

| ~1600, ~1500 | C=C aromatic ring stretching. | |

| ¹H NMR (CDCl₃, δ ppm) | ~8.4 | Singlet, 1H (CH=N). |

| ~7.2-7.9 | Multiplet, 9H (aromatic protons). | |

| ~2.4 | Singlet, 3H (Ar-CH₃). | |

| ¹³C NMR (CDCl₃, δ ppm) | ~160 | C=N imine carbon. |

| ~128-140 | Aromatic carbons. | |

| ~21 | Methyl carbon (Ar-CH₃). | |

| Mass Spec. (EI, m/z) | 195 | [M]⁺, Molecular ion peak.[7] |

| 194 | [M-H]⁺, often a major fragment.[7] | |

| 91 | [C₇H₇]⁺, Tropylium ion fragment.[7] |

Chemical Reactivity

The chemical utility of this compound stems from the reactivity of the imine functional group. Key transformations include hydrolysis, reduction, and cycloaddition reactions.

Caption: Key chemical reaction pathways for this compound.

-

Hydrolysis: The formation of an imine is a reversible reaction. In the presence of aqueous acid (H₃O⁺), this compound can be hydrolyzed back to its constituent carbonyl compound (benzaldehyde) and primary amine (p-toluidine).[8] This reactivity is crucial in contexts where the imine is used as a protecting group for amines.

-

Reduction: The C=N double bond can be readily reduced to form a secondary amine. Common reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Palladium) are effective for this transformation.[9] The reduction of this compound yields N-Benzyl-p-toluidine, a stable secondary amine.[10]

-

Cycloaddition Reactions: The imine functional group can participate as a dienophile or as part of a diene system in cycloaddition reactions. For instance, in an Aza-Diels-Alder reaction, the C=N bond can react with a diene to form nitrogen-containing heterocyclic systems, which are valuable scaffolds in medicinal chemistry.[11] It can also react with other 1,3-dipoles in 1,3-dipolar cycloaddition reactions.[12][13]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its precursors require careful handling.

-

Hazard Identification: this compound is harmful if swallowed.[2] It may also cause long-lasting harmful effects to aquatic life.[2] The starting material, p-toluidine, is toxic, a suspected carcinogen, and causes serious eye irritation.[14][15] Benzaldehyde is harmful and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed in a well-ventilated fume hood.

-

Handling and Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It is listed as air-sensitive and should ideally be stored under an inert atmosphere. Avoid contact with strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[14]

Conclusion

This compound is more than a simple organic compound; it is a fundamental tool for understanding and utilizing imine chemistry. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity make it an excellent model system for both academic research and process development. The protocols and data presented in this guide offer a validated framework for scientists to confidently synthesize, characterize, and employ this versatile Schiff base in their work, from developing novel synthetic methodologies to designing new molecular entities in drug discovery programs.

References

- Vertex AI Search. This compound.

- Yang, W., Zhang, Y., & Zhang, D.-C. (2005). N-(3-Nitrobenzylidene)-p-toluidine.

- Occupational Safety and Health Administr

- ChemicalBook. BENZAL-P-TOLUIDINE(2272-45-9) Mass Spectrum.

- BenchChem. An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols.

- Sigma-Aldrich. This compound.

- PubChem, National Center for Biotechnology Inform

- LookChem.

- Organic Syntheses. m-Toluidine, N-benzyl-.

- Chemos GmbH & Co.KG.

- Echemi. Buy N-Benzyl-p-toluidine Industrial Grade.

- PubChem, National Center for Biotechnology Inform

- Zunnebeld, N. L. W., & Speckamp, W. N. (1975). The 4+2 cycloaddition of N-(butyloxycarbonylmethylene)-p-toluene sulfonamide. Tetrahedron, 31(15), 1717-1720.

- Amaria Moulay, A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3), 745-758.

- New Jersey Department of Health. HAZARD SUMMARY: p-Toluidine.

- Butler, R. N. (1984). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Chemical Reviews, 84(3), 249-274.

- Siddiqui, H. L., et al. (2010). 1,3-Dipolar Cycloaddition Reactions: Synthesis of 5-Benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-diones. Molecules, 15(4), 2533-2544.

Sources

- 1. This compound [chemister.ru]

- 2. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 7. BENZAL-P-TOLUIDINE(2272-45-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemos.de [chemos.de]

- 15. nj.gov [nj.gov]

N-Benzylidene-p-toluidine: Physicochemical Characterization, Synthetic Protocols, and Pharmacological Potential

[1][2]

Executive Summary & Fundamental Identity

N-Benzylidene-p-toluidine (also known as N-(4-methylphenyl)-1-phenylmethanimine) represents a prototypical Schiff base synthesized via the condensation of benzaldehyde and p-toluidine.[1][2] While structurally simple, it serves as a critical "privileged scaffold" in medicinal chemistry. Its azomethine linker (

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic methodologies, and structural characterization standards.

Core Chemical Identity[1][2][3][4]

| Property | Specification |

| IUPAC Name | (E)-N-(4-methylphenyl)-1-phenylmethanimine |

| CAS Number | 2272-45-9 |

| Molecular Formula | |

| Molecular Weight | 195.26 g/mol |

| SMILES | CC1=CC=C(C=C1)N=CC2=CC=CC=C2 |

| Appearance | Yellowish crystalline solid or low-melting mass |

Physicochemical & ADMET Profile

For drug development professionals, understanding the "drug-likeness" of the scaffold is paramount.[1][2] this compound exhibits lipophilicity consistent with membrane permeability, aligning well with Lipinski’s Rule of Five.[1][2][3]

Table 1: Physicochemical Parameters (In Silico & Experimental)

| Parameter | Value | Relevance |

| Molecular Weight | 195.26 Da | < 500 Da (Compliant with Rule of 5) |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity; good blood-brain barrier penetration potential.[1][2][3] |

| H-Bond Donors | 0 | Facilitates passive diffusion.[1][2][3] |

| H-Bond Acceptors | 1 (Imine N) | Critical for receptor binding interactions.[1][2][3] |

| Rotatable Bonds | 2 | Low flexibility suggests favorable oral bioavailability.[1][2][3] |

| Topological Polar Surface Area (TPSA) | 12.4 Ų | Predicts excellent intestinal absorption (>90%).[1][2][3] |

| Melting Point | 33–35 °C | Low melting point requires careful handling during isolation (avoid oiling out).[1][2] |

Synthetic Architecture

We present two distinct protocols: the Classical Solvothermal Method (for bulk synthesis) and the Mechanochemical "Green" Method (for rapid screening and high atom economy).

Mechanistic Pathway

The synthesis is a reversible nucleophilic addition-elimination reaction.[1][2][3] The amine nitrogen of p-toluidine attacks the carbonyl carbon of benzaldehyde, followed by dehydration.[1][2]

Figure 1: Reaction pathway for Schiff base condensation.[1][2][3][4]

Protocol A: Classical Acid-Catalyzed Reflux

Best for: Large-scale synthesis where purity is critical.[1][2][3]

-

Stoichiometry: Equimolar amounts of benzaldehyde (10 mmol, 1.06 g) and p-toluidine (10 mmol, 1.07 g).[1][2][3]

-

Solvent: Absolute Ethanol (20 mL).

-

Catalyst: Glacial Acetic Acid (2–3 drops).

-

Procedure:

-

Work-up: Cool the mixture in an ice bath. The product should precipitate.[1][2] If "oiling out" occurs (common due to low MP), induce crystallization by scratching the glass or adding a seed crystal.

-

Purification: Recrystallize from hot ethanol.

Protocol B: Solvent-Free Mechanochemistry (Green)

Best for: High throughput screening and environmental compliance.[1][2][3]

-

Procedure: Place equimolar benzaldehyde and p-toluidine in a mortar.

-

Action: Grind vigorously with a pestle for 10–20 minutes.

-

Observation: The mixture will initially turn into a liquid phase (eutectic melt) and then solidify as water is released and evaporates/absorbs.[1]

-

Yield: Often >95% quantitative yield with no solvent waste.[1][2][3]

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Table 2: Key Spectral Assignments

| Technique | Signal/Peak | Assignment | Structural Confirmation |

| FT-IR | 1615–1625 cm⁻¹ | Confirms formation of imine bond.[1][2][3] | |

| FT-IR | ~2920 cm⁻¹ | Methyl group stretch.[1][2][3] | |

| ¹H NMR (CDCl₃) | Diagnostic singlet for azomethine proton.[1][2] | ||

| ¹H NMR (CDCl₃) | Methyl group on the toluidine ring.[1][2][3] | ||

| ¹H NMR (CDCl₃) | Aromatic | Protons from both phenyl rings.[1][2][3] | |

| MS (EI) | m/z 195 | Molecular ion peak matching MW.[1][2] |

Characterization Workflow Diagram

Figure 2: Quality control workflow for this compound synthesis.

Applications in Drug Development & Materials

Biological Activity (Antimicrobial Pharmacophore)

The azomethine linkage (

-

Mechanism: The lone pair of electrons on the nitrogen atom allows the molecule to interfere with bacterial cell wall synthesis.[3]

-

Spectrum: this compound derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][2]

-

Coordination Enhancement: The biological activity is often significantly enhanced when complexed with transition metals (Cu(II), Ni(II), Co(II)), known as "chelation theory," which increases the lipophilicity of the central metal atom, enhancing penetration through the lipid layer of bacterial membranes.

Corrosion Inhibition

Beyond pharma, this molecule acts as an effective corrosion inhibitor for mild steel in acidic media.[3] The planar structure and electron-rich aromatic rings facilitate adsorption onto metal surfaces, blocking active corrosion sites.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75276, N-Benzylidene-4-methylaniline.[1][2] Retrieved from [Link][1][2][3]

-

Chemister. Database of Organic Compounds: Properties of this compound. Retrieved from [Link][1][2]

-

Malang State Islamic University (UIN Malang). Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free-Mechanochemical Method. (Contextual reference for Green Synthesis protocols). Retrieved from [Link][1][2]

Sources

- 1. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Methylbenzylidene)-P-toluidine | C15H15N | CID 525721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. conferences.uin-malang.ac.id [conferences.uin-malang.ac.id]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-Benzylidene-p-toluidine

[1]

Executive Summary

N-Benzylidene-p-toluidine (CAS: 2272-45-9) represents a classic Schiff base scaffold widely utilized as an intermediate in organic synthesis, coordination chemistry, and liquid crystal research.[1] Its physicochemical profile is characterized by a "soft" crystalline nature—often appearing as a low-melting yellow solid or viscous oil—which presents unique challenges in purification and solubility determination.[1]

This guide provides a rigorous technical framework for understanding the solubility behavior of this compound.[1] Unlike rigid high-melting pharmaceuticals, this compound's solubility is governed heavily by its low enthalpy of fusion and lipophilic hydrocarbon backbone (LogP ≈ 3.2).[1] This document details the qualitative solubility profile, thermodynamic modeling equations (Apelblat/van't Hoff), and validated experimental protocols for generating precise solubility data.

Part 1: Physicochemical Profile & Solubility Landscape[2]

Compound Identity[1][3][4]

-

IUPAC Name: N-(4-methylphenyl)-1-phenylmethanimine[1]

-

Molecular Formula: C₁₄H₁₃N

-

Molecular Weight: 195.26 g/mol [2]

-

Physical State: Yellow crystalline solid or oily liquid (Melting Point: ~33–35°C; often supercools to an oil).[1]

-

Hydrolytic Stability: Sensitive to moisture; hydrolysis yields benzaldehyde and p-toluidine.[1] Note: Solubility experiments must be conducted in anhydrous solvents to prevent degradation.

Qualitative Solubility Profile

The solubility of this compound follows the "like dissolves like" principle, driven by its non-polar aromatic rings and the moderately polar imine linkage.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Strong dispersion forces and π-π interactions favor complete miscibility.[1] |

| Polar Aprotic | DMF, DMSO | High | Soluble, but difficult to recover due to high boiling points of solvents; risk of hydrolysis if wet. |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Ideal for Recrystallization. Soluble at boiling point; moderate-to-low solubility at 0°C. |

| Non-Polar | Hexane, Pentane | Moderate | Soluble, but often "oils out" rather than crystallizing due to low melting point.[1] |

| Aqueous | Water | Insoluble | Hydrophobic backbone prevents hydration; rapid hydrolysis occurs in acidic aqueous media.[1] |

Part 2: Thermodynamic Modeling Framework

To transition from qualitative observation to quantitative process design (e.g., cooling crystallization), researchers must model solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating experimental solubility data. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of this compound.

- : Absolute temperature (Kelvin).[1][3]

-

: Empirical model parameters derived from regression analysis of experimental data.

-

Interpretation:

and

-

The van't Hoff Analysis

For determining the thermodynamic driving forces (Enthalpy

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Static Gravimetric Method

Best for: Establishing baseline solubility curves without expensive equipment.

Reagents: this compound (Recrystallized, >98% purity), Anhydrous Solvent (e.g., Ethanol).

-

Saturation: Add excess solid this compound to 50 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours.

-

Sampling: Stop agitation. Allow phases to separate (30 mins). Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

-

Quantification:

-

Calculation:

Protocol B: Laser Dynamic Monitoring (Synthetic Method)

Best for: Rapid determination of metastable zone width (MSZW) and precise solubility points.

Workflow Diagram:

Part 4: Logical Analysis & Process Implications

The "Oiling Out" Phenomenon

Because this compound has a melting point near ambient temperature (~33-35°C), attempting to crystallize it from high-boiling solvents (like Toluene) often results in Liquid-Liquid Phase Separation (LLPS) rather than crystallization.

-

Mitigation: Use a solvent system where the solubility limit is reached below the melting point of the solid, or use "Antisolvent Crystallization" (e.g., dissolving in minimal DCM and slowly adding Hexane at 0°C).

Hydrolysis Kinetics

Solubility data in wet solvents is invalid. The imine bond (

-

Reaction:

-

Detection: Appearance of a distinct "almond" odor (Benzaldehyde) during solubility testing indicates data corruption.[1]

References

-

PubChem. (2025).[1][4][2][5][6] N-Benzylidene-4-methylaniline (CAS 2272-45-9).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Shaikh, A. A., et al. (2018).[1][7] "Solubility and thermodynamic analysis of Schiff bases in organic solvents." Journal of Molecular Liquids. (Generalized methodology reference for Schiff base thermodynamics).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Schiff base synthesis and ethanol recrystallization protocols).

-

Cheméo. (2025).[1][4][2][6] Benzenamine, 4-methyl-N-(phenylmethylene)- Physical Properties.[1][4][8][9][10] Retrieved from [Link]

Sources

- 1. Ethanol, 2-(4-methylphenyl)amino- | C9H13NO | CID 220008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Methylphenylethanolamine | C9H13NO | CID 913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. physchemres.org [physchemres.org]

- 8. p-Toluidine | 106-49-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Benzyl-p-anisidine (CAS 17377-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylidene-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting and boiling points of N-Benzylidene-p-toluidine, a significant Schiff base in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and practical methodologies essential for laboratory applications.

Introduction: The Significance of this compound

This compound, also known as N-benzylidene-4-methylaniline, with the CAS number 2272-45-9, is a Schiff base formed from the condensation reaction of benzaldehyde and p-toluidine.[1][2] Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are explored for their diverse biological activities.[3][4] The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters that dictate its purification, handling, and application in various chemical processes. An accurate understanding of these properties is paramount for its effective utilization in research and development.

Core Physicochemical Data

The experimentally determined melting and boiling points of this compound are summarized below. These values are critical for establishing the compound's identity, purity, and appropriate conditions for its use in further reactions or formulations.

| Property | Value | Source(s) |

| Melting Point | 35 °C | [5][6] |

| Boiling Point | 318 - 321.94 °C | [5][6] |

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points of a crystalline organic solid like this compound are dictated by the strength of its intermolecular forces. In the solid state, the molecules are held in a fixed, ordered lattice structure. The energy required to overcome these forces and transition to the liquid phase is the melting point. Key intermolecular interactions in this compound include:

-

Van der Waals Forces: These are the primary forces at play, arising from temporary fluctuations in electron density. The large, aromatic rings in the molecule contribute to significant London dispersion forces.

-

Dipole-Dipole Interactions: The polar C=N bond in the imine functional group creates a permanent dipole moment, leading to electrostatic attractions between molecules.

The boiling point represents the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing the substance to transition into the gas phase. This requires overcoming the intermolecular forces present in the liquid state.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for the characterization of this compound. The following protocols outline standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it must first be melted.

Protocol:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the molten sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the sample will bubble out.

-

Observation: Heating is stopped when a steady stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for determining the boiling point of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of Schiff base formation through the condensation of an aldehyde and a primary amine.[2][7]

Reaction Scheme

Benzaldehyde + p-Toluidine → this compound + Water

Representative Protocol

-

Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of p-toluidine in a suitable solvent, such as ethanol.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount of benzaldehyde dropwise.

-

Reaction: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, will precipitate out of the solution. The solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization.[3]

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, grounded in both theoretical principles and practical experimental protocols. The accurate determination and understanding of these fundamental physical properties are indispensable for the successful application of this versatile Schiff base in research and development. The provided methodologies offer a robust framework for the synthesis and characterization of this compound, ensuring data integrity and reproducibility in scientific investigations.

References

-

(E)-N-benzylidene-4-Methylaniline. ChemBK.

-

BENZAL-P-TOLUIDINE. ECHEMI.

-

4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

-

n-(3-nitrobenzylidene)-p-toluidine. ChemicalBook.

-

N-benzylidene-4-methylaniline | C14H13N | CID 75276. PubChem.

-

An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline. Benchchem.

-

An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols. Benchchem.

-

This compound. LookChem.

-

N-benzyl-4-methylaniline | C14H15N | CID 79403. PubChem.

-

Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate.

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTRACT. ResearchGate.

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ.

Sources

Technical Guide: Spectroscopic Profiling of N-Benzylidene-p-toluidine

This guide provides a comprehensive technical analysis of the spectroscopic properties of N-Benzylidene-p-toluidine , a classic Schiff base synthesized from benzaldehyde and p-toluidine. It is designed for researchers requiring authoritative spectral data for structural validation, quality control, and reaction monitoring.

Executive Summary & Compound Profile

This compound (also known as N-(4-methylphenyl)benzaldimine) is a prototypical azomethine used extensively as a ligand in coordination chemistry, a liquid crystal mesogen, and a model substrate for nucleophilic addition studies. Its spectroscopic signature is defined by the distinct anisotropy of the azomethine linkage (

Key Identifiers

| Property | Detail |

| IUPAC Name | (E)-N-(4-methylphenyl)-1-phenylmethanimine |

| CAS Registry Number | 2272-45-9 |

| Molecular Formula | |

| Molecular Weight | 195.26 g/mol |

| Melting Point | 33–35 °C (Low-melting solid) |

| Appearance | Pale yellow crystalline solid or oil (if impure) |

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound must be synthesized and purified to remove unreacted aldehyde/amine precursors, which can obscure critical NMR and IR signals.

Reaction Mechanism & Workflow

The synthesis proceeds via acid-catalyzed condensation, followed by dehydration.

Figure 1: Acid-catalyzed condensation pathway for Schiff base formation.

Experimental Protocol

-

Stoichiometry: Dissolve 10 mmol of benzaldehyde (1.06 g) and 10 mmol of p-toluidine (1.07 g) in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the nucleophilic attack.

-

Reflux: Reflux the mixture at 78 °C for 2–3 hours. The solution will darken slightly to yellow/orange.

-

Isolation: Cool the mixture in an ice bath. If crystallization is slow (due to the low melting point), remove solvent via rotary evaporation to yield a crude oil.

-

Purification: Recrystallize from cold ethanol or ethanol/water (9:1). Dry in a vacuum desiccator over

.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the E-isomer configuration and assessing purity. The azomethine proton is the diagnostic handle.

NMR Data (400 MHz, )

The spectrum is characterized by a distinct singlet downfield (imine) and a methyl singlet upfield.[1]

| Signal ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.45 | Singlet (s) | 1H | Diagnostic: Deshielded by the C=N double bond anisotropy. | |

| 7.88 – 7.90 | Multiplet (m) | 2H | Ar-H (Ortho to C=N) | Benzaldehyde ring protons closest to the imine group. |

| 7.43 – 7.48 | Multiplet (m) | 3H | Ar-H (Meta/Para) | Remaining benzaldehyde ring protons. |

| 7.18 | Doublet (d, | 2H | Ar-H (Ortho to N) | p-Tolyl ring; part of AA'BB' system. |

| 7.14 | Doublet (d, | 2H | Ar-H (Meta to N) | p-Tolyl ring; adjacent to methyl group. |

| 2.36 | Singlet (s) | 3H | Ar- | Methyl group on the p-tolyl ring. |

NMR Data (100 MHz, )

The azomethine carbon appears in the 160 ppm region, distinct from the carbonyl precursor (~192 ppm), confirming successful condensation.

| Signal ( | Assignment | Notes |

| 160.4 | Key Indicator: Absence of C=O peak at ~192 ppm confirms reaction completion. | |

| 149.3 | Ar-C (Ipso to N) | Quaternary carbon on the p-tolyl ring. |

| 136.4 | Ar-C (Ipso to C=N) | Quaternary carbon on the benzaldehyde ring. |

| 135.8 | Ar-C (Ipso to Me) | Quaternary carbon on the p-tolyl ring. |

| 131.3 | Ar-C (Para) | Benzaldehyde ring. |

| 129.8 | Ar-C (Meta) | p-Tolyl ring (adjacent to Me). |

| 128.7 | Ar-C (Meta) | Benzaldehyde ring. |

| 128.6 | Ar-C (Ortho) | Benzaldehyde ring. |

| 120.8 | Ar-C (Ortho) | p-Tolyl ring (adjacent to N). |

| 21.0 | Methyl carbon. |

Infrared Spectroscopy (FT-IR)

IR analysis provides a rapid check for functional group transformation. The disappearance of the carbonyl stretch and appearance of the imine stretch are the primary metrics.

| Frequency ( | Vibration Mode | Intensity | Interpretation |

| 1625 | Strong | Diagnostic: Azomethine stretching vibration.[2] Replaces | |

| 3020 – 3060 | Weak | C-H stretching of the benzene rings. | |

| 2920 | Medium | Asymmetric stretching of the methyl ( | |

| 1590, 1500 | Medium | Aromatic ring breathing modes. | |

| 820 – 840 | Strong | Para-substitution pattern (2 adjacent H atoms on tolyl ring). | |

| 690, 750 | Strong | Monosubstituted benzene ring (benzaldehyde moiety). |

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a stable molecular ion and a characteristic fragmentation pathway driven by the stability of aromatic cations.

Fragmentation Pathway Analysis[3]

-

Molecular Ion (

): -

Loss of H (

): -

Tropylium Ion:

91. Characteristic of benzyl groups. -

Phenyl Cation:

77. Cleavage of the phenyl ring.

Figure 2: Proposed fragmentation pathway for this compound under Electron Impact (EI).

References

-

National Institute of Standards and Technology (NIST). (2023). N-benzylidene-4-methylaniline Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Benzylidene-p-toluidine: A Cornerstone Schiff Base Intermediate for Advanced Synthesis

Abstract

N-Benzylidene-p-toluidine, a prominent Schiff base, stands as a critical intermediate in the landscape of organic and medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, structural elucidation, and multifaceted applications. We delve into the mechanistic underpinnings of its formation and present detailed, field-proven protocols for its preparation and characterization. Furthermore, this guide highlights its pivotal role as a precursor in the synthesis of novel heterocyclic compounds, as a ligand in coordination chemistry, and its emerging significance in drug discovery and materials science. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into harnessing the synthetic potential of this compound.

Introduction: The Enduring Importance of Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a class of organic compounds with a rich history and a continually expanding repertoire of applications.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][3] The versatility of Schiff bases stems from the reactivity of the imine bond and the modularity of their synthesis, allowing for the facile introduction of a wide array of functional groups. This adaptability has rendered them indispensable in organic synthesis, serving as valuable intermediates for the preparation of secondary amines, various heterocyclic compounds, and as ligands for metal complexes.[4][5]

Among the vast family of Schiff bases, this compound (CAS No: 2272-45-9) emerges as a particularly significant and versatile intermediate.[6] Its structure, arising from the condensation of benzaldehyde and p-toluidine, provides a unique scaffold that has been extensively explored in various chemical domains. This guide will provide a comprehensive overview of this compound, from its fundamental chemistry to its advanced applications.

Synthesis of this compound: Mechanism and Methodologies

The synthesis of this compound is a classic example of Schiff base formation, proceeding through a nucleophilic addition-elimination mechanism. The reaction is typically carried out by reacting equimolar amounts of benzaldehyde and p-toluidine.

Reaction Mechanism

The formation of the imine bond is a reversible process. The generally accepted mechanism involves two key stages:

-

Nucleophilic Addition: The nitrogen atom of the primary amine (p-toluidine), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This leads to the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, this compound. This step is often acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group.

Computational studies on the reaction of benzaldehyde with aromatic amines like p-toluidine have provided deeper insights. In the absence of a polar solvent or an acid catalyst, it is proposed that an additional molecule of the amine can stabilize the transition state of the initial nucleophilic attack.[7] Furthermore, the autoprotolysis of the amine may generate the minute amounts of protonated base necessary to catalyze the dehydration step.[7]

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Experimental Protocols

Several methods have been developed for the synthesis of this compound, ranging from conventional solvent-based approaches to more environmentally friendly green chemistry techniques.

Protocol 2.2.1: Conventional Synthesis in Ethanol

This method is a standard and reliable procedure for laboratory-scale synthesis.

-

Reagents and Equipment:

-

Benzaldehyde

-

p-Toluidine

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Beaker, Buchner funnel, and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve p-toluidine (0.05 mol) in absolute ethanol (20 mL).

-

To this solution, add an equimolar amount of benzaldehyde (0.05 mol).

-

Stir the reaction mixture at room temperature for 1-2 hours.[8] The formation of a solid product may be observed.

-

The solid product is then separated by filtration, washed with cold ethanol, and dried.

-

Protocol 2.2.2: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.[9][10]

-

Reagents and Equipment:

-

Benzaldehyde

-

p-Toluidine

-

Microwave synthesizer or a domestic microwave oven with appropriate safety modifications

-

Beaker

-

-

Procedure:

-

Place equimolar amounts of benzaldehyde and p-toluidine in a beaker.

-

Irradiate the mixture in a microwave oven at a suitable power level for a short duration (typically a few minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by recrystallization.

-

Protocol 2.2.3: Solvent-Free Mechanochemical Synthesis

This green chemistry approach avoids the use of solvents and often proceeds without the need for a catalyst.[11]

-

Reagents and Equipment:

-

Vanillin (as a representative aldehyde, though benzaldehyde can be used)

-

p-Toluidine

-

Mortar and pestle

-

-

Procedure:

-

Place equimolar amounts of the aldehyde (e.g., vanillin, 7.5 mmol) and p-toluidine (7.5 mmol) in a mortar.[11]

-

Grind the reactants together using a pestle at room temperature for a specified time (e.g., 10-20 minutes).[11]

-

The progress of the reaction can be monitored by observing the physical state of the mixture and by TLC.

-